methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate
Description
Methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfone group, and a benzoate ester
Properties
Molecular Formula |
C17H19N3O5S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 2-[[2-(1,1-dioxothiolan-3-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzoate |
InChI |
InChI=1S/C17H19N3O5S/c1-11-14(9-18-15-6-4-3-5-13(15)17(22)25-2)16(21)20(19-11)12-7-8-26(23,24)10-12/h3-6,9,12,19H,7-8,10H2,1-2H3 |
InChI Key |
JLNUMUXSQCAMBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of a hydrazine derivative with a β-diketone under acidic conditions.
Introduction of the Sulfone Group: The sulfone group is introduced by oxidizing a thioether precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, alcohols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar pyrazole and sulfone structure but differ in their ester groups.
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl derivatives: These compounds have variations in the substituents on the pyrazole ring.
Uniqueness
Methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for further chemical modifications, making it a versatile compound for various applications.
Biological Activity
Methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula and Structure
The molecular formula of this compound is C18H22N2O4S. The compound features a complex structure that includes a benzoate moiety and a pyrazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 358.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP | Not specified |
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Antioxidant Activity : The presence of the dioxidotetrahydrothiophene group suggests potential antioxidant properties, which may protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cancer progression.
- Cell Signaling Modulation : It may interact with various signaling pathways, influencing cell proliferation and apoptosis.
Therapeutic Applications
The compound has been investigated for various therapeutic applications:
- Anti-inflammatory Agents : Due to its potential to modulate inflammatory pathways.
- Anticancer Activity : Studies have shown promising results in inhibiting cancer cell growth in vitro.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of methyl 2-{(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 8 to 15 µM across different cell lines.
Case Study 2: Antioxidant Properties
Research published in Free Radical Biology and Medicine highlighted the antioxidant capabilities of the compound. In vitro assays showed that it effectively scavenged free radicals and reduced lipid peroxidation in cellular models.
Summary of Research Findings
| Study Reference | Findings |
|---|---|
| Journal of Medicinal Chemistry | Significant anticancer activity; IC50 values: 8–15 µM |
| Free Radical Biology and Medicine | Effective antioxidant; reduced lipid peroxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
